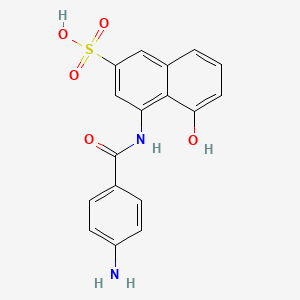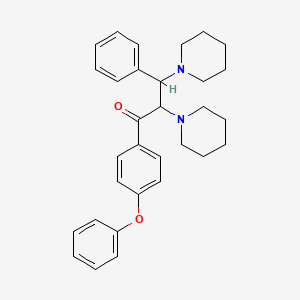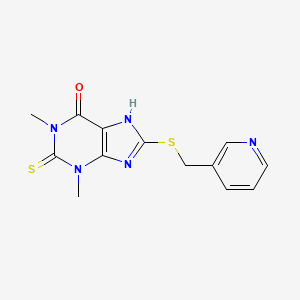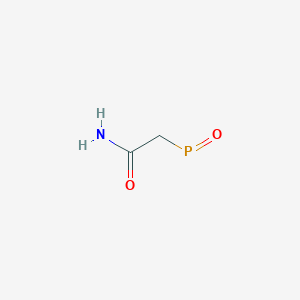
2-(Oxophosphanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxophosphanyl)acetamide is an organic compound that features both an amide and a phosphanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxophosphanyl)acetamide typically involves the reaction of phosphanyl compounds with acetamide derivatives. One common method includes the use of phosphanyl chloride and acetamide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure high purity of the final product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Oxophosphanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphanyl oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphanyl oxides.
Reduction: Phosphines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-(Oxophosphanyl)acetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Oxophosphanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphanyl group can form coordination complexes with metal ions, while the amide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Phosphanylacetamide: Similar structure but lacks the oxo group.
Phosphanylcarboxamide: Contains a carboxamide group instead of an acetamide group.
Phosphanylamines: Compounds with a phosphanyl group attached to an amine.
Uniqueness
2-(Oxophosphanyl)acetamide is unique due to the presence of both an oxophosphanyl and an acetamide group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Properties
CAS No. |
5661-18-7 |
|---|---|
Molecular Formula |
C2H4NO2P |
Molecular Weight |
105.03 g/mol |
IUPAC Name |
2-phosphorosoacetamide |
InChI |
InChI=1S/C2H4NO2P/c3-2(4)1-6-5/h1H2,(H2,3,4) |
InChI Key |
LKNVLTNEEMGJHY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)P=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


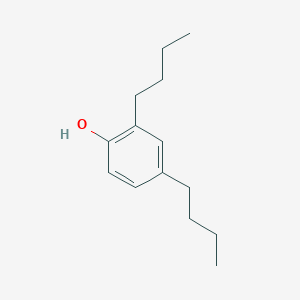
![N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(1-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)oxymethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14737692.png)
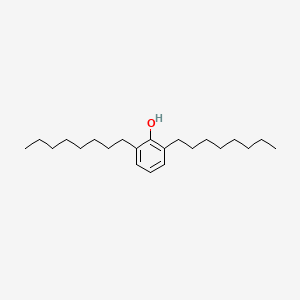
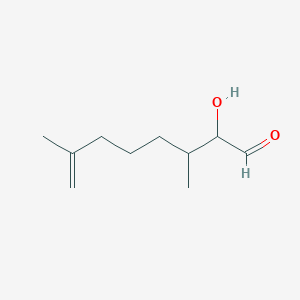

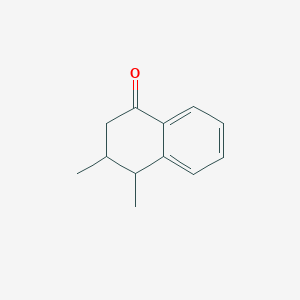
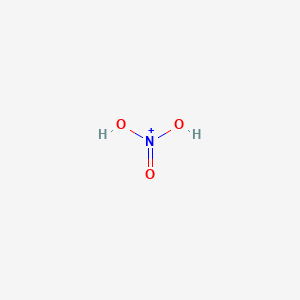
![2-[1-(4-Fluorophenyl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B14737724.png)
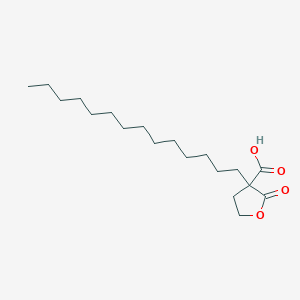
![1-[[2-(Methylideneamino)naphthalen-1-yl]methyl]naphthalen-2-ol](/img/structure/B14737732.png)
